molecular formula C9H12O2S B8812293 Methyl 2-Methyl-2-(2-thienyl)propanoate CAS No. 153002-41-6

Methyl 2-Methyl-2-(2-thienyl)propanoate

Cat. No.: B8812293
CAS No.: 153002-41-6
M. Wt: 184.26 g/mol
InChI Key: LQNPPYHFNJTOOA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(2-thienyl)propanoate is a branched ester featuring a methyl ester group, a geminal dimethyl moiety, and a 2-thienyl substituent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Analogs

Ethyl 2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (3b)

  • Substituents : 5-(Trifluoromethyl)thiophen-2-yl, ethyl ester.
  • Synthesis: Derived from ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate via hydrazide formation (89% yield) .
  • Key Properties :
    • 1H-NMR : δ 1.56 (6H, s), 7.04–7.55 (thiophene protons).
    • MS : m/z 253 [M+H]+.
  • Applications : Acts as a human 11β-hydroxysteroid dehydrogenase inhibitor, highlighting the role of electron-withdrawing CF₃ groups in enhancing biological activity .

Comparison : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the unsubstituted thienyl group in the target compound. This modification enhances binding affinity in enzyme inhibition .

Phenyl and Heteroaryl Derivatives

Methyl 2-Methyl-2-(phenylthio)propanoate (L22)

  • Substituents : Phenylthio group, methyl ester.
  • Synthesis: Refluxing 2-methyl-2-(phenylthio)propanoic acid with p-TsOH·H₂O in methanol .
  • Applications : Used in palladium-catalyzed C–H olefination, demonstrating the sulfur atom’s role in coordinating transition metals .

Comparison : The phenylthio group introduces nucleophilic sulfur, enabling metal coordination—a feature absent in the thienyl-based target compound. This difference impacts catalytic applications .

Methyl 2-(4-Cyanophenyl)-2-methylpropanoate

  • Substituents: 4-Cyanophenyl, methyl ester.
  • Structural Similarity : 0.81 (vs. target compound) .
  • Applications: Likely utilized in agrochemicals or pharmaceuticals due to the electron-deficient cyano group.

Cycloalkyl and Fragrance-Related Esters

2-Methyl-2-[1-(2-methylcyclohexyl)ethoxy]propyl Propanoate (20)

  • Substituents : 2-Methylcyclohexyl ether.
  • Synthesis: Etherification of cyclohexanol with isobutylene oxide, followed by esterification .
  • Applications : Exhibits musky or floral odors, used in fragrances .

Comparison : Bulky cyclohexyl substituents enhance steric hindrance, reducing reactivity but increasing volatility for fragrance applications—contrasting with the planar thienyl group’s electronic effects .

Amino and Halogen-Substituted Derivatives

Methyl 2-Amino-2-(2-bromophenyl)propanoate

  • Substituents: 2-Bromophenyl, amino group.
  • Applications : Pharmaceutical intermediate; bromine enables further functionalization via cross-coupling .

Comparison: The amino and bromo groups introduce nucleophilic and electrophilic sites, respectively, expanding synthetic utility compared to the non-functionalized thienyl group .

Properties

CAS No.

153002-41-6

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

methyl 2-methyl-2-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H12O2S/c1-9(2,8(10)11-3)7-5-4-6-12-7/h4-6H,1-3H3

InChI Key

LQNPPYHFNJTOOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CS1)C(=O)OC

Origin of Product

United States

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